molecular formula C12H15FN2O3 B2825474 (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol CAS No. 1233958-92-3

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

Cat. No.: B2825474
CAS No.: 1233958-92-3
M. Wt: 254.261
InChI Key: UYLPQPNACBGPER-MGCOHNPYSA-N
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Description

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol is a chemical compound characterized by its unique structure, which includes a cyclohexanol ring substituted with a 4-fluoro-2-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with 4-fluoro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of 4-(4-fluoro-2-aminophenylamino)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Aminocyclohexanol: A structurally related compound with similar chemical properties.

    4-Fluoro-2-nitroaniline: Shares the fluoro and nitro substituents but lacks the cyclohexanol ring.

    Cyclohexanol: The parent compound without the amino and aromatic substituents.

Uniqueness

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol is unique due to the combination of its cyclohexanol ring and the 4-fluoro-2-nitrophenylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-(4-fluoro-2-nitroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1,6-7,9-10,14,16H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPQPNACBGPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223236
Record name trans-4-[(4-Fluoro-2-nitrophenyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-92-3
Record name trans-4-[(4-Fluoro-2-nitrophenyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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